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molecular formula C14H16ClNO2 B2899300 4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole CAS No. 475481-83-5

4-(Chloromethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole

Cat. No. B2899300
M. Wt: 265.74
InChI Key: BPCAWAAYLBWMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06969725B2

Procedure details

To a solution of 2-(4-isopropoxy-phenyl)-4,5-dimethyl-oxazole 3-oxide; hydrochloride (2.5 g, 8.8 mmol) in chloroform (12 ml) was added a solution of phosphorous oxychloride (1 ml, 11 mmol) in chloroform (12 ml) within 5 min. The reaction mixture was heated under reflux for 45 min, cooled to 0° C. and made basic (pH 10) by carefully adding concentrated aqueous NH3 solution. The suspension was poured onto ice water and extracted two times with dichloromethane. The combined extracts were washed with ice water/brine and dried over sodium sulfate. Removal of the solvent under reduced pressure gave a brown oil which was purified by column chromatography (silica gel, dichloromethane) to yield 1.6 g (6 mmol, 60%) of the title compound as colorless oil.
Name
2-(4-isopropoxy-phenyl)-4,5-dimethyl-oxazole 3-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[O:12][C:13]([CH3:18])=[C:14]([CH3:17])[N+:15]=2[O-])=[CH:7][CH:6]=1)([CH3:3])[CH3:2].Cl.P(Cl)(Cl)([Cl:22])=O.N>C(Cl)(Cl)Cl>[Cl:22][CH2:17][C:14]1[N:15]=[C:11]([C:8]2[CH:9]=[CH:10][C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[CH:6][CH:7]=2)[O:12][C:13]=1[CH3:18]

Inputs

Step One
Name
2-(4-isopropoxy-phenyl)-4,5-dimethyl-oxazole 3-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 min
Duration
45 min
ADDITION
Type
ADDITION
Details
The suspension was poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted two times with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with ice water/brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C1=CC=C(C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6 mmol
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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